N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamide
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamide is a synthetic small molecule characterized by a dihydroindole core substituted with an acetyl group at the 1-position and a 5-bromofuran-2-carboxamide moiety at the 6-position. The dihydroindole scaffold is a common feature in bioactive molecules targeting G protein-coupled receptors (GPCRs) and enzymes, while the bromofuran group may contribute to halogen bonding interactions critical for target engagement .
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9(19)18-7-6-10-2-3-11(8-12(10)18)17-15(20)13-4-5-14(16)21-13/h2-5,8H,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMHWNFIAAMYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The indole core is then functionalized with an acetyl group at the 1-position and a bromofuran-2-carboxamide group at the 6-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The bromofuran moiety can be reduced to form a corresponding bromofuran alcohol.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Bromofuran alcohol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological activity of this compound has been explored in various studies, showing potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The exact mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
JNJ-5207787
Structure: Shares the 1-acetyl-2,3-dihydro-1H-indol-6-yl core but replaces the 5-bromofuran-2-carboxamide with a 3-(3-cyanophenyl)acrylamide group. Target/Activity: A neuropeptide Y (NPY) Y2 receptor antagonist with demonstrated efficacy in preclinical models of anxiety and feeding behavior. The cyanoacrylamide substituent enhances hydrophobic interactions with the Y2 receptor’s orthosteric pocket, achieving submicromolar binding affinity .
Motesanib
Structure: Features a 3,3-dimethyl-2,3-dihydro-1H-indol-6-yl core linked to a pyridine carboxamide group. Target/Activity: An antiangiogenic agent targeting vascular endothelial growth factor receptors (VEGFRs). The pyridine carboxamide moiety facilitates ATP-competitive inhibition of tyrosine kinases .
Comparison with Functionally Similar Compounds
(E)-N-(4-((2-(2-(4-(1H-tetrazol-5-yl)phenyl)acetyl)hydrazineylidene)methyl)benzyl)-5-bromofuran-2-carboxamide (13o)
Structure : Shares the 5-bromofuran-2-carboxamide group but replaces the dihydroindole core with a tetrazolylphenyl-hydrazone scaffold.
Target/Activity : A matrix metalloproteinase-13 (MMP-13) inhibitor with moderate activity (synthesis yield: 41%). The bromofuran group may stabilize enzyme-inhibitor interactions via halogen bonding .
Key Difference : The dihydroindole core in the target compound could confer selectivity for GPCRs over MMPs, highlighting the role of core structure in target specificity.
Data Table: Comparative Analysis
Key Insights
- Structural Influence: The dihydroindole core is versatile for GPCR modulation, while substituents like bromofuran or cyanophenyl dictate target specificity and binding kinetics.
- Halogen Bonding : The 5-bromofuran group in the target compound and Compound 13o suggests a role in enhancing binding affinity through halogen interactions, though divergent cores lead to distinct targets.
- Synthetic Feasibility : Lower yields in bromofuran-containing compounds (e.g., 41% for 13o) may reflect challenges in introducing halogenated groups during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
